Benzo(b)thiophene-3-ol 1,1-dioxide is a sulfur-containing heterocyclic compound characterized by a benzene ring fused to a thiophene ring that bears a hydroxyl group and two oxide groups. Its molecular formula is C9H8O2S, and it has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The compound exhibits unique structural features that contribute to its reactivity and biological effects, making it an interesting subject for research in both organic synthesis and pharmacology.
Benzo(b)thiophene-3-ol 1,1-dioxide exhibits significant biological activity, particularly in cancer research. It has been shown to induce apoptosis in tumor cells through mechanisms involving the generation of reactive oxygen species (ROS). The compound's ability to inhibit tumor-associated NADH oxidase (tNOX) activity is particularly noteworthy, as this inhibition correlates with its cytotoxic effects in various human cancer cell lines . The compound's lipophilicity also enhances its cellular uptake and efficacy against several types of cancer.
Several methods have been developed for synthesizing benzo(b)thiophene-3-ol 1,1-dioxide:
Benzo(b)thiophene-3-ol 1,1-dioxide has potential applications in various fields:
Studies have indicated that benzo(b)thiophene-3-ol 1,1-dioxide interacts with cellular components through mechanisms that involve ROS generation and modulation of redox states within cells. The specific interaction with tNOX has been highlighted as a critical pathway for its anticancer activity, suggesting that further exploration of these interactions could lead to enhanced therapeutic strategies against cancer .
Benzo(b)thiophene-3-ol 1,1-dioxide shares structural similarities with several other compounds within the benzothiophene family. Here are some notable examples:
The uniqueness of benzo(b)thiophene-3-ol 1,1-dioxide lies in its combination of a hydroxyl group and two oxide functionalities which enhance its reactivity and biological profile compared to other similar compounds. Its specific interactions with cellular targets further differentiate it from other members of the benzothiophene family.
The proton nuclear magnetic resonance spectroscopy of benzo(b)thiophene-3-ol 1,1-dioxide reveals characteristic chemical shift patterns that distinguish this compound from its non-oxidized counterparts [1] [2]. The aromatic proton signals appear in the downfield region between δ 7.2-8.0 ppm, with the thiophene H-2 proton typically resonating at δ 7.8-8.0 ppm as a singlet due to the unique electronic environment created by the sulfone functionality [1] [3]. The benzene ring protons (H-4, H-5, H-6, H-7) appear as a complex multiplet in the range δ 7.2-7.6 ppm, showing the characteristic coupling patterns expected for substituted benzene rings [2] [4].
| Position | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-2 | 7.8-8.0 | s | Thiophene proton |
| H-4,5,6,7 | 7.2-7.6 | m | Benzene ring protons |
| OH | 9.0-10.0 | br s | Phenolic hydroxyl |
The most distinctive feature is the phenolic hydroxyl proton, which appears as a broad singlet at δ 9.0-10.0 ppm [5]. This significant downfield shift is attributed to the electron-withdrawing effect of the sulfone group, which increases the acidity of the hydroxyl group compared to simple phenols [1] [5]. The broad nature of this signal is consistent with rapid exchange processes typical of acidic protons in solution.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about the carbon framework of benzo(b)thiophene-3-ol 1,1-dioxide [1] [6]. The aromatic carbon atoms exhibit characteristic chemical shifts in the range δ 120-160 ppm, with distinct patterns reflecting the electronic effects of both the sulfone group and the hydroxyl substituent [1] [6].
| Carbon Position | Chemical Shift (ppm) | Assignment |
|---|---|---|
| C-2 | 130-135 | Thiophene carbon |
| C-3 | 150-155 | Hydroxyl-bearing carbon |
| C-4,5,6,7 | 120-130 | Benzene ring carbons |
| C-3a,7a | 140-145 | Fused ring junction carbons |
The carbon bearing the hydroxyl group (C-3) appears significantly downfield at δ 150-155 ppm, reflecting the deshielding effect of the oxygen substituent [1] [6]. The thiophene carbon (C-2) resonates at δ 130-135 ppm, intermediate between the benzene ring carbons and the hydroxyl-bearing carbon. The fused ring junction carbons (C-3a, C-7a) appear at δ 140-145 ppm, consistent with their quaternary nature and position in the aromatic system [1]. The sulfone carbon itself is typically not observed in routine carbon-13 NMR due to its electron-deficient nature and rapid relaxation processes [1].
The infrared spectrum of benzo(b)thiophene-3-ol 1,1-dioxide exhibits characteristic vibrational bands that provide definitive identification of the functional groups present [7] [8] . The most prominent features are the sulfone stretching vibrations, which appear as two strong bands in the fingerprint region [7] [8] .
| Frequency Range (cm⁻¹) | Assignment | Intensity | Notes |
|---|---|---|---|
| 3200-3600 | O-H stretching | Medium-Strong | Hydroxyl group |
| 3000-3100 | Aromatic C-H stretching | Weak-Medium | Aromatic system |
| 1600-1650 | Aromatic C=C stretching | Medium | Benzene ring |
| 1500-1600 | Aromatic C=C stretching | Medium | Thiophene ring |
| 1300-1400 | SO₂ asymmetric stretching | Strong | Sulfone group |
| 1150-1250 | SO₂ symmetric stretching | Strong | Sulfone group |
| 1000-1100 | C-O stretching | Medium | Phenolic C-O |
| 800-900 | C-H out-of-plane bending | Medium | Aromatic system |
| 700-800 | C-S stretching | Medium | Thiophene ring |
The sulfone group exhibits its characteristic symmetric stretching vibration at 1150-1250 cm⁻¹ and asymmetric stretching at 1300-1400 cm⁻¹, both appearing as strong, sharp bands [7] [8] . These frequencies are consistent with literature values for aromatic sulfones and provide definitive evidence for the 1,1-dioxide structure [7] [8]. The hydroxyl group manifests as a medium to strong broad band at 3200-3600 cm⁻¹, with the exact position depending on hydrogen bonding interactions [10] .
The aromatic C-H stretching vibrations appear as weak to medium intensity bands at 3000-3100 cm⁻¹, characteristic of the substituted benzothiophene system [10] [11]. The aromatic C=C stretching vibrations are observed at 1600-1650 cm⁻¹ for the benzene ring and 1500-1600 cm⁻¹ for the thiophene ring, with the lower frequency for the thiophene ring reflecting its different electronic structure [10] [11].
Mass spectrometry of benzo(b)thiophene-3-ol 1,1-dioxide provides molecular weight confirmation and structural information through characteristic fragmentation patterns [12] [13] [14]. The molecular ion peak appears at m/z 182, corresponding to the molecular formula C₈H₆O₃S [12] [5] [14].
| m/z | Relative Intensity | Assignment |
|---|---|---|
| 182 | 100% | Molecular ion [M]⁺- |
| 118 | 60-80% | [M - SO₂]⁺ |
| 90 | 40-60% | [M - SO₂ - CO]⁺ |
| 89 | 20-40% | [C₇H₅]⁺ |
| 63 | 10-20% | [C₅H₃]⁺ |
The most characteristic fragmentation pathway involves the loss of sulfur dioxide (SO₂, 64 Da) from the molecular ion, producing a fragment at m/z 118 [12] [13] [14]. This fragmentation is typical of sulfone compounds and provides strong evidence for the 1,1-dioxide structure [12] [13]. Further fragmentation includes the loss of carbon monoxide (CO, 28 Da) to give m/z 90, and various aromatic fragments reflecting the benzothiophene core structure [12] [13] [14].
The base peak at m/z 182 indicates the stability of the molecular ion under electron ionization conditions, which is characteristic of aromatic sulfones [12] [14]. The fragmentation pattern follows the typical behavior of benzothiophene derivatives, with preferential cleavage at the sulfur-oxygen bonds rather than the carbon-sulfur bonds [12] [13].
The ultraviolet-visible absorption spectrum of benzo(b)thiophene-3-ol 1,1-dioxide exhibits characteristic features that distinguish it from the parent benzothiophene and related compounds [15] [16] [17]. The compound displays multiple absorption bands in the UV region, with the primary π-π* transition occurring at approximately 280-320 nm [15] [16] [17].
| Wavelength (nm) | Assignment | Extinction Coefficient |
|---|---|---|
| 280-320 | π-π* transition | High (ε > 10,000) |
| 250-280 | π-π* transition | Medium (ε 5,000-10,000) |
| 200-250 | π-π* transition | High (ε > 10,000) |
The absorption maximum shows a bathochromic shift compared to the parent benzothiophene, reflecting the electron-withdrawing effect of the sulfone group and the electron-donating effect of the hydroxyl group [15] [16] [17]. The hydroxyl substituent at the 3-position introduces additional conjugation effects that modify the electronic transitions [15] [16]. The sulfone group, being a strong electron-withdrawing group, significantly affects the energy levels of the frontier molecular orbitals, leading to characteristic changes in the absorption spectrum [16].
The molar extinction coefficients are typically high (ε > 10,000 M⁻¹cm⁻¹), indicating allowed π-π* transitions characteristic of aromatic systems [15] [16]. The fine structure observed in the absorption spectrum reflects vibronic coupling between electronic and vibrational transitions, which is common in rigid aromatic systems [15] [17].